molecular formula C11H12FNO4 B3027109 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran CAS No. 1233952-73-2

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Cat. No.: B3027109
CAS No.: 1233952-73-2
M. Wt: 241.22
InChI Key: DSLODFITPQPLPU-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a chemical compound with the molecular formula C11H12FNO4 and a molecular mass of 241.22 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a 2-fluoro-6-nitrophenoxy group.

Preparation Methods

The synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran typically involves the reaction of 2-fluoro-6-nitrophenol with tetrahydrofuran in the presence of a suitable base and a coupling agent. The reaction conditions often include a temperature range of 50-80°C and a reaction time of 12-24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Biological Activity

Overview

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which suggest various interactions with biological targets. The following sections provide a comprehensive analysis of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}F1_{1}N1_{1}O4_{4}
  • CAS Number : 1233952-73-2

This compound features a tetrahydrofuran ring, which contributes to its lipophilicity and potential for membrane permeability. The presence of the fluoro and nitro substituents enhances its reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis, similar to other fluoro-substituted compounds. For instance, studies have shown that nitro groups can enhance the antimicrobial efficacy by facilitating electron transfer processes that disrupt microbial metabolism.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The nitro group is known to be involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. For example, similar compounds have been shown to suppress proliferation and induce apoptosis in various cancer cell lines, including HeLa cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structural features allow it to interact with various receptors, potentially modulating signaling pathways related to cell growth and survival.
  • Oxidative Stress Induction : The generation of ROS can lead to cellular stress responses that trigger apoptosis in targeted cells.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

Case Study: Anticancer Activity

In a study investigating the anticancer effects of structurally related compounds, it was found that derivatives exhibiting similar functional groups led to significant cell death in human cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, demonstrating that compounds with nitro substitutions were particularly effective at lower concentrations .

Properties

IUPAC Name

2-[(2-fluoro-6-nitrophenoxy)methyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-9-4-1-5-10(13(14)15)11(9)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLODFITPQPLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229165
Record name 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-73-2
Record name 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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